Introduction: The Significance of Substituted 1,4-Diazepanes
Introduction: The Significance of Substituted 1,4-Diazepanes
An In-depth Technical Guide to 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane: Core Properties and Experimental Framework
For Researchers, Scientists, and Drug Development Professionals
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, recognized for its conformational flexibility and ability to present substituents in a defined three-dimensional space. This seven-membered heterocyclic ring containing two nitrogen atoms serves as a core component in a variety of biologically active molecules.[1][2] Derivatives of 1,4-diazepane have shown a wide spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[1] The introduction of a substituted benzyl group, such as the 4-bromo-2-fluorobenzyl moiety, can significantly influence the compound's physicochemical properties and its interaction with biological targets. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a potential site for further chemical modification.[3]
This technical guide provides a comprehensive overview of the core basic properties, a proposed synthetic route, and a framework for the analytical characterization of the novel compound 1-(4-bromo-2-fluorobenzyl)-1,4-diazepane. The methodologies described herein are based on established principles for the synthesis and analysis of related heterocyclic compounds and fluorinated aromatic derivatives.[4][5]
Physicochemical Properties: A Predictive Overview
| Property | Predicted Value/Range | Rationale and Key Considerations |
| Molecular Formula | C₁₂H₁₆BrFN₂ | Based on the chemical structure. |
| Molecular Weight | 287.17 g/mol | Calculated from the molecular formula. |
| pKa | 7.5 - 9.5 | The 1,4-diazepane ring contains two secondary amine functionalities. The pKa of the parent hexahydro-1,4-diazepine is around 9.[6] The electron-withdrawing nature of the fluorobenzyl group may slightly decrease the basicity of the nitrogen it is attached to. |
| logP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | The brominated and fluorinated aromatic ring will increase lipophilicity, while the diazepane ring contributes to some degree of hydrophilicity. This predicted range suggests moderate lipophilicity. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. | The presence of the basic nitrogen atoms in the diazepane ring may allow for the formation of water-soluble salts upon protonation with acids. The parent compound is expected to have better solubility in organic solvents. |
Proposed Synthesis Pathway: N-Alkylation of 1,4-Diazepane
A common and effective method for the synthesis of N-substituted 1,4-diazepanes is the direct alkylation of the diazepane ring with a suitable alkyl halide.[7] In this case, 1-(4-bromo-2-fluorobenzyl)-1,4-diazepane can be synthesized via a nucleophilic substitution reaction between 1,4-diazepane and 4-bromo-2-fluorobenzyl bromide (or chloride).
Caption: Proposed synthesis of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane.
Detailed Experimental Protocol: Synthesis
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Reaction Setup: To a solution of 1,4-diazepane (1.2 equivalents) in a suitable polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate or triethylamine (2.0 equivalents).
-
Addition of Alkylating Agent: Slowly add a solution of 4-bromo-2-fluorobenzyl bromide (1.0 equivalent) in the same solvent to the reaction mixture at room temperature. The reactivity of the benzyl bromide makes it an excellent electrophile for this SN2 reaction.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Analytical Characterization Workflow
A thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized 1-(4-bromo-2-fluorobenzyl)-1,4-diazepane.
Caption: Workflow for the analytical characterization of the target compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for determining the purity of the synthesized compound.[5]
-
Objective: To assess the purity of 1-(4-bromo-2-fluorobenzyl)-1,4-diazepane.
-
Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA) or formic acid (optional, for peak shape improvement).
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a gradient of acetonitrile and water with 0.1% TFA.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent.
-
Injection and Analysis: Inject the sample onto the column and run the gradient method. Monitor the elution profile using the UV detector (e.g., at 254 nm).
-
Data Analysis: Determine the purity by calculating the peak area percentage of the main product.
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the target compound.[5]
-
Objective: To verify the molecular weight of 1-(4-bromo-2-fluorobenzyl)-1,4-diazepane.
-
Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: The expected molecular formula is C₁₂H₁₆BrFN₂. The expected monoisotopic mass is approximately 286.05 g/mol . In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z around 287.06, with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of the compound.[3][4]
-
Objective: To confirm the chemical structure of 1-(4-bromo-2-fluorobenzyl)-1,4-diazepane.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and potentially 2D NMR (e.g., COSY, HSQC) spectra.
-
-
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
Aromatic Protons (Ar-H): Signals in the range of δ 7.0-7.5 ppm. The coupling patterns will be indicative of the 1,2,4-substitution on the benzene ring, with additional splitting due to the fluorine atom.
-
Benzylic Protons (-CH₂-Ar): A singlet or a doublet (due to coupling with fluorine) around δ 3.5-4.0 ppm.
-
Diazepane Protons (-CH₂-): A series of multiplets in the range of δ 2.5-3.5 ppm, corresponding to the methylene groups of the diazepane ring.
-
Amine Proton (-NH-): A broad singlet, the chemical shift of which can vary depending on concentration and solvent.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[3]
-
Objective: To identify the functional groups in 1-(4-bromo-2-fluorobenzyl)-1,4-diazepane.
-
Procedure: Acquire the IR spectrum using a neat sample on an ATR accessory or as a KBr pellet.
-
Expected Characteristic Absorption Bands:
-
~3300 cm⁻¹: N-H stretching of the secondary amine.
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.
-
~2950-2800 cm⁻¹: C-H stretching of the aliphatic methylene groups.
-
~1600, 1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1250-1200 cm⁻¹: C-F stretching vibration.
-
~600-500 cm⁻¹: C-Br stretching vibration.
-
Potential Biological and Pharmacological Significance
While the specific biological activity of 1-(4-bromo-2-fluorobenzyl)-1,4-diazepane is yet to be determined, the structural motifs present suggest several avenues for investigation. The 1,4-diazepane core is associated with a range of CNS activities.[1] Furthermore, novel 1,4-diazepane derivatives have been investigated as factor Xa inhibitors for potential antithrombotic applications.[2] The introduction of the bromo-fluorobenzyl group could modulate these activities or introduce new ones. For instance, similar heterocyclic structures have been explored for their anticancer and antitubercular properties.[8][9] Therefore, this compound represents a promising candidate for screening in various biological assays, particularly those related to CNS disorders, oncology, and infectious diseases.
Conclusion
This technical guide provides a foundational framework for the synthesis, characterization, and potential exploration of 1-(4-bromo-2-fluorobenzyl)-1,4-diazepane. The proposed synthetic route is robust and based on well-established chemical principles. The detailed analytical workflow will ensure the unambiguous identification and quality assessment of the synthesized compound. Given the rich pharmacology of the 1,4-diazepane scaffold, this novel derivative warrants further investigation for its potential therapeutic applications.
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Figure 1: Chemical Structure of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane
